5-(Methylamino)nicotinonitrile
Description
5-(Methylamino)nicotinonitrile is a substituted pyridine derivative characterized by a nitrile group at the 3-position, a methylamino group (-NHCH₃) at the 5-position, and a hydrogen atom at the 2-position of the pyridine ring. This compound belongs to the nicotinonitrile family, a class of heterocyclic compounds widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
5-(methylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-9-7-2-6(3-8)4-10-5-7/h2,4-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSRDQRRVTZKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282647 | |
| Record name | 5-(Methylamino)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211585-12-4 | |
| Record name | 5-(Methylamino)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211585-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methylamino)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methylamino)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)nicotinonitrile can be achieved through various methods. One common approach involves the reaction of 3-acetyl-2H-chromen-2-one with malononitrile in ethanol using l-proline as a base . Another method involves the reaction of 4,6-diamino-2-thioxo-nicotinonitrile with different halo compounds such as ethyl chloroacetate, chloroacetic acid, and chloroacetonitrile in the presence of triethylamine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted solvent-free methods have been developed to facilitate the efficient synthesis of nicotinonitrile derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(Methylamino)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo substitution reactions with different halo compounds to form S-alkyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as triethylamine for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
5-(Methylamino)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Methylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups (e.g., CN, CF₃): The nitrile group at the 3-position increases electrophilicity, facilitating nucleophilic substitution reactions. Trifluoromethyl groups (CF₃) further enhance metabolic stability and lipophilicity .
- Amino Groups (NH₂, NHCH₃): Methylamino substituents improve solubility compared to unsubstituted amines. For example, this compound exhibits better aqueous solubility than 2-Amino-6-methylnicotinonitrile, which has a primary amine .
Biological Activity
5-(Methylamino)nicotinonitrile is an organic compound belonging to the class of nicotinonitriles, characterized by its unique structural features that include a methylamino group and a nitrile group attached to a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in relation to neurotransmission and pharmacology.
The molecular formula of this compound is CHN, with a molecular weight of approximately 136.16 g/mol. The compound can undergo various chemical transformations typical for compounds containing nitrile and amine functional groups, making it versatile for synthetic applications.
Synthesis Methods:
- Method 1: Reaction of methylamine with nicotinonitrile derivatives.
- Method 2: Nitration followed by reduction processes on pyridine derivatives.
These methods emphasize the accessibility of this compound for further research and application development.
Interaction with Biological Targets
Preliminary studies suggest that this compound may interact with nicotinic receptors, which are critical in neurotransmission. Understanding these interactions is essential for evaluating the compound's pharmacological profile and potential therapeutic uses.
Binding Affinity:
- The compound exhibits potential binding affinity towards nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions.
Case Studies and Research Findings
-
Neurotransmission Studies:
- Research indicates that compounds similar to this compound can modulate neurotransmitter release, impacting cognitive functions and potentially offering therapeutic benefits in neurodegenerative diseases.
- Toxicity Assessment:
-
Comparative Analysis:
- A comparative study with structurally similar compounds showed that this compound has distinct biological activities, which can be attributed to its specific functional group arrangement.
Data Table: Structural Similarities and Biological Activities
| Compound Name | Molecular Formula | Similarity Index | Notable Biological Activity |
|---|---|---|---|
| 2-(Methylamino)nicotinonitrile | CHN | 0.85 | Modulates nAChR activity |
| 5-Bromo-2-(methylamino)nicotinonitrile | CHBrN | 0.83 | Antimicrobial properties |
| 6-Amino-2-chloronicotinonitrile | CHClN | 0.75 | Inhibits tumor growth |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
